molecular formula C16H16F3NO B14137643 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine CAS No. 1188331-43-2

3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Cat. No.: B14137643
CAS No.: 1188331-43-2
M. Wt: 300.33 g/mol
InChI Key: WIQRCHMSJFFONW-RALIUCGRSA-N
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Description

Preparation Methods

The synthesis of 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction is performed using sodium hydride as a base and dimethylformamide (DMF) as a solvent, under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an antidepressant, it functions as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells . This action helps alleviate symptoms of depression and anxiety.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine lies in its specific trifluoromethyl group, which imparts unique chemical stability and reactivity .

Properties

CAS No.

1188331-43-2

Molecular Formula

C16H16F3NO

Molecular Weight

300.33 g/mol

IUPAC Name

3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/i1D,2D,3D,4D,5D

InChI Key

WIQRCHMSJFFONW-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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